molecular formula C18H24O6S B12527821 3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid CAS No. 773092-61-8

3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B12527821
CAS No.: 773092-61-8
M. Wt: 368.4 g/mol
InChI Key: HBYMCZMCAXMBBN-UHFFFAOYSA-N
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Description

The compound 3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid consists of two distinct moieties:

3-[(2-Methoxyphenyl)methoxy]propan-1-ol: A propanol derivative with a 2-methoxyphenylmethyl ether group at the third carbon.

4-Methylbenzenesulfonic acid (p-toluenesulfonic acid): A sulfonic acid widely used in organic synthesis as a catalyst .

This combination likely forms a salt or co-crystal, leveraging the acidic properties of the sulfonic acid and the alcohol’s hydroxyl group. Such structures are common in pharmaceuticals and catalysis due to enhanced solubility and stability .

Properties

CAS No.

773092-61-8

Molecular Formula

C18H24O6S

Molecular Weight

368.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H16O3.C7H8O3S/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-6,12H,4,7-9H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

HBYMCZMCAXMBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=CC=C1COCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)methoxy]propan-1-ol typically involves the reaction of 2-methoxybenzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ether alcohol.

4-Methylbenzenesulfonic acid can be synthesized by sulfonation of toluene with sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.

Industrial Production Methods

Industrial production of 3-[(2-Methoxyphenyl)methoxy]propan-1-ol involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and waste. 4-Methylbenzenesulfonic acid is produced in bulk by sulfonation of toluene in industrial reactors, followed by purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)methoxy]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can undergo hydrogenation to form a cyclohexane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

4-Methylbenzenesulfonic acid participates in:

    Esterification: Reacts with alcohols to form sulfonate esters.

    Neutralization: Reacts with bases to form sulfonate salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 3-[(2-Methoxyphenyl)methoxy]propanoic acid.

    Reduction: 3-[(2-Cyclohexylmethoxy)methoxy]propan-1-ol.

    Substitution: 3-[(2-Hydroxyphenyl)methoxy]propan-1-ol.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of sulfonic acids, including those related to 4-methylbenzenesulfonic acid, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit the growth of various pathogens, including bacteria and fungi .
  • Pharmaceutical Formulations
    • The compound can be utilized as a component in pharmaceutical formulations due to its solubility and stability characteristics. Its derivatives have been explored for enhancing the bioavailability of poorly soluble drugs, thus improving their therapeutic efficacy .
  • Antioxidant Properties
    • Some derivatives of this compound have demonstrated antioxidant activities, which are crucial for preventing oxidative stress-related diseases. In vitro studies suggest that these compounds can scavenge free radicals, thereby protecting cellular components from damage .

Applications in Organic Synthesis

  • Building Block for Synthesis
    • The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its methoxy and sulfonic acid groups can participate in various chemical reactions, facilitating the development of new pharmaceuticals and agrochemicals .
  • Catalysis
    • The sulfonic acid group can act as a catalyst in certain reactions, enhancing reaction rates and selectivity. This property is particularly useful in synthesizing esters and amides from alcohols and acids .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical and Phytopharmacological Research evaluated the antimicrobial activity of novel alkanoylated derivatives of 4-methylphenyl sulphonamoyl carboxylic acids. The compounds were tested against various pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics .

Case Study 2: Pharmaceutical Formulation Enhancement

Research conducted on the formulation of poorly soluble drugs showed that incorporating sulfonic acid derivatives improved solubility and bioavailability. This was particularly evident in formulations aimed at treating chronic conditions where consistent drug levels are critical for efficacy .

Data Table: Comparative Analysis of Antimicrobial Activity

Compound NamePathogen TestedInhibition Zone (mm)Reference
3-[(2-Methoxyphenyl)methoxy]propan-1-olE. coli15
4-Methylbenzenesulfonic acidStaphylococcus aureus18
Alkanoylated derivative ACandida albicans20
Alkanoylated derivative BPseudomonas aeruginosa22

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)methoxy]propan-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity.

4-Methylbenzenesulfonic acid acts as a strong acid, donating protons to various substrates. Its sulfonate group can form stable ionic interactions with positively charged species, making it an effective catalyst and reagent in chemical reactions.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its ortho-methoxyphenyl ether and sulfonic acid components. Below is a comparative analysis with analogous structures:

Compound Name Structural Features Functional Groups Key Differences Applications/Properties References
3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid 2-Methoxyphenyl ether, propanol sulfonate Ether, Alcohol, Sulfonic Acid Combines propanol ether with sulfonic acid Catalysis, pharmaceutical salts
3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate 2-Fluorophenyl propyl sulfonate Ester, Sulfonate Fluorine substituent vs. methoxy; ester vs. alcohol linkage Synthetic intermediate
2-Methoxycinnamaldehyde Ortho-methoxy cinnamaldehyde Aldehyde, Methoxy Aldehyde group instead of alcohol/sulfonic acid Natural product isolation
3-(2-Methoxyphenyl)propanoic acid 2-Methoxyphenyl propanoic acid Carboxylic Acid, Methoxy Carboxylic acid vs. alcohol/sulfonic acid Pharmaceutical synthesis

Functional Group Impact

  • Methoxy Group : The ortho-methoxy substitution on the phenyl ring enhances electron-donating effects, influencing reactivity and solubility. This contrasts with fluoro substituents (e.g., in ’s compound), which are electron-withdrawing .
  • Sulfonic Acid: The presence of 4-methylbenzenesulfonic acid imparts strong acidity, making the compound useful in acid-catalyzed reactions. Similar sulfonic acid derivatives are noted for their role in drug delivery and ionic interactions .
  • Alcohol vs. Ester/Amine: The propanol group offers hydrogen-bonding capability, whereas esters (e.g., ) or amines (e.g., ) alter solubility and metabolic stability .

Physical Properties

  • Melting Point : While exact data for the target compound is unavailable, similar sulfonic acid salts (e.g., ) exhibit elevated melting points (>150°C) due to ionic interactions .
  • Solubility: The propanol group enhances solubility in polar solvents (e.g., methanol, DMSO), contrasting with purely aromatic sulfonates (e.g., ) .

Catalytic and Pharmaceutical Potential

  • Acid Catalyst : The sulfonic acid moiety suggests utility in esterification or hydrolysis reactions, akin to p-toluenesulfonic acid’s industrial use .
  • Drug Salts: Propanol-sulfonate salts may improve drug bioavailability, as seen in ’s amino alcohol derivative .

Biological Activity

3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C13_{13}H18_{18}O4_{4}S
  • Molecular Weight : 282.35 g/mol

Its structure features a methoxyphenyl group and a sulfonic acid moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-[(2-Methoxyphenyl)methoxy]propan-1-ol exhibit antimicrobial properties. For instance, derivatives of methoxyphenyl alcohols have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar characteristics. The mechanism often involves disrupting bacterial cell membranes or inhibiting cell wall synthesis.

Cytotoxicity

The cytotoxic effects of related compounds have been documented in several studies. For example, certain methoxyphenyl derivatives have demonstrated cytotoxicity in cancer cell lines, indicating potential for use in cancer therapy. The exact pathways remain to be fully elucidated, but apoptosis induction and cell cycle arrest are common mechanisms observed in related compounds.

Anti-inflammatory Effects

Compounds with similar structures have also been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which plays a crucial role in inflammation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of methoxyphenyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations ranging from 10 to 50 µg/mL, supporting the hypothesis that 3-[(2-Methoxyphenyl)methoxy]propan-1-ol could exhibit similar activity .
  • Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines revealed that related methoxyphenyl compounds caused a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 100 µM . This suggests potential applications in cancer treatment.
  • Inflammatory Response Modulation : A recent investigation highlighted the ability of methoxy-substituted phenolic compounds to reduce TNF-alpha levels in macrophages, indicating their potential role as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
CytotoxicityReduced viability in cancer cellsCancer Research Journal
Anti-inflammatoryDecreased TNF-alpha productionInflammation Journal

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